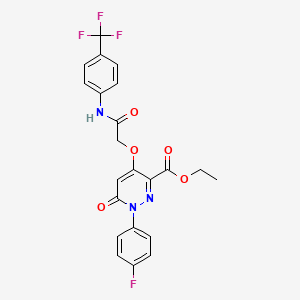
Ethyl-1-(4-Fluorphenyl)-6-oxo-4-(2-oxo-2-((4-(Trifluormethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H17F4N3O5 and its molecular weight is 479.388. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Targeted Therapies: Forscher untersuchen die Wechselwirkungen der Verbindung mit spezifischen zellulären Signalwegen. Seine chemische Spezifität ermöglicht die präzise Steuerung chemischer Prozesse in lebenden Zellen .
- Opto-gesteuerte Manipulation: Die zum Patent angemeldete Technologie RPOC (Real-Time Precision Opto-Control) verwendet einen laserbasierten Ansatz, um das Zellverhalten zu manipulieren. Durch die Aktivierung von Aktionslasern an gezielten Stellen revolutioniert sie die Wirkstoffforschung, indem sie chemische Reaktionen in Zellen reguliert .
- Hochauflösende Bildgebung: Die Bildgebungsfunktion von RPOC ist mit der von kommerziellen konfokalen Fluoreszenzmikroskopen vergleichbar. Es liefert detaillierte räumliche Informationen und ermöglicht gleichzeitig die Opto-Steuerung, eine einzigartige Funktion .
Drug Discovery and Development
Biological Imaging
Biologische Aktivität
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C22H20F3N3O5 and a molecular weight of 425.4 g/mol. Its structure features a dihydropyridazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H20F3N3O5 |
| Molecular Weight | 425.4 g/mol |
| CAS Number | 899960-13-5 |
Research indicates that compounds similar to ethyl 1-(4-fluorophenyl)-6-oxo derivatives often exhibit multiple mechanisms of action. These include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases, which are critical for DNA replication and cell division .
- Antioxidant Properties : Some studies suggest that the compound might exhibit antioxidant activity, reducing oxidative stress in cells .
- Interaction with Receptors : The trifluoromethyl group enhances binding affinity to various receptors, potentially modulating signaling pathways related to inflammation and cancer .
Anticancer Activity
Several studies have reported that similar compounds exhibit significant anticancer properties. For instance, derivatives of the dihydropyridazine structure have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range across different cell lines, indicating potent cytotoxic effects .
Antimicrobial Effects
The biological activity also extends to antimicrobial properties. Preliminary tests suggest that the compound can inhibit the growth of certain bacterial strains:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : The MIC values were found to be promising, suggesting potential use as an antibacterial agent .
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Properties :
Eigenschaften
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-9-5-14(23)6-10-16)34-12-18(30)27-15-7-3-13(4-8-15)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTQKSDPCSLCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














